dXTP

DNA Polymerase Fidelity Nucleotide Misincorporation Mutagenesis

2′-Deoxyxanthosine 5′-triphosphate (dXTP) is a non-canonical deoxynucleoside triphosphate belonging to the purine nucleotide analog class. It is an endogenous nucleotide generated primarily through the oxidative deamination of deoxyguanosine triphosphate (dGTP).

Molecular Formula C10H15N4O14P3
Molecular Weight 508.17 g/mol
Cat. No. B1196967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedXTP
Molecular FormulaC10H15N4O14P3
Molecular Weight508.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H15N4O14P3/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)26-5(4)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1
InChIKeyWRTKMPONLHLBBL-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dXTP: A Non-Canonical Purine Nucleotide for Specialized Enzymology and DNA Synthesis Research


2′-Deoxyxanthosine 5′-triphosphate (dXTP) is a non-canonical deoxynucleoside triphosphate belonging to the purine nucleotide analog class. It is an endogenous nucleotide generated primarily through the oxidative deamination of deoxyguanosine triphosphate (dGTP) [1]. dXTP is recognized by cellular sanitization enzymes, such as inosine triphosphate pyrophosphatase (ITPA) and human MTH1 protein, which prevent its accumulation and potential misincorporation into DNA [2][3]. It is also a valuable tool in specialized enzymology for investigating non-standard base pairing and polymerase substrate specificity [4].

Why Standard dNTPs Cannot Replace dXTP in Specialized Polymerase and Mutagenesis Assays


dXTP cannot be interchanged with canonical deoxynucleotides (dATP, dCTP, dGTP, dTTP) or even other common non-canonical analogs like dITP due to its unique hydrogen-bonding pattern and distinct substrate specificity for various DNA polymerases. Unlike dGTP, which efficiently pairs with dC, dXTP exhibits extremely low incorporation efficiency opposite template C [1]. It also shows no detectable incorporation opposite template T [2]. Furthermore, while dITP is a well-known promutagenic analog, dXTP is specifically hydrolyzed by different cellular 'house-cleaning' enzymes, including human MTH1 and ITPA, underscoring its distinct biochemical identity and the need for targeted studies [3][4]. Substituting with a generic analog would invalidate experiments designed to probe these specific enzymatic interactions or non-standard base-pairing mechanisms.

Quantitative Evidence Differentiating dXTP from dGTP, dATP, and dITP in Enzymatic Assays


dXTP Exhibits 15,000-Fold Lower Incorporation Efficiency Opposite Template C Compared to dGTP

In a study comparing the incorporation of dXTP and its close structural analog dGTP, dXTP was found to be a very poor substrate for E. coli DNA polymerase I Klenow fragment (exo-) when inserted opposite a template cytosine (C). The incorporation efficiency (f = Vmax/Km) was determined to be 0.10% min⁻¹ μM⁻¹ for dXTP, compared to 1506% min⁻¹ μM⁻¹ for the canonical dGTP. This represents an approximately 15,000-fold lower efficiency for dXTP [1].

DNA Polymerase Fidelity Nucleotide Misincorporation Mutagenesis dGTP Analog

dXTP Shows No Detectable Misincorporation Opposite Template Thymine, Unlike Its Analog dOTP

In a direct comparison with 2'-deoxyoxanosine triphosphate (dOTP), another oxidative lesion product of dGTP, dXTP showed a critical functional difference: it was not incorporated opposite a template thymine (T) by Pol I Kf (exo-) across all four nearest neighbor base pairs. In contrast, dOTP exhibited mutagenic incorporation opposite template T, with frequencies 1.6- to 3.9-fold higher than dGTP depending on the sequence context [1].

Mutagenesis DNA Polymerase Specificity Nucleotide Analog dOTP

dXTP Serves as a dATP Surrogate for Specific Polymerases in Specialized Sequencing Applications

While dXTP is a poor dGTP analog, it demonstrates a unique property as a surrogate for dATP with specific enzymes. Studies showed that DNA polymerase I Klenow fragment and avian myeloblastosis virus (AMV) reverse transcriptase could incorporate dXTP in place of dATP and subsequently replicate the template overhang. This contrasts with other polymerases tested, which either failed to incorporate or were inhibited by dXTP [1].

DNA Sequencing MALDI-MS dATP Surrogate Polymerase Substrate

dXTP Is Not Hydrolyzed by Human MTH1 Protein, Distinct from 8-oxo-dGTP

In a comprehensive study of ten nucleotide analogs, dXTP was not hydrolyzed by the human MTH1 protein, a key enzyme responsible for removing oxidized purine nucleotides from the cellular pool. This is in stark contrast to the primary MTH1 substrates 8-oxo-dGTP and 2-hydroxy-dATP, which are efficiently hydrolyzed [1].

Nucleotide Pool Sanitization MTH1 Protein Oxidative Damage Enzymatic Hydrolysis

dXTP is Recognized with High Fidelity in Non-Standard Base Pairing by HIV-1 Reverse Transcriptase

dXTP is a key component in studies expanding the genetic code. It forms a non-standard Watson-Crick base pair with a nucleotide bearing a 5-(2,4-diaminopyrimidine) heterocycle (dκ). HIV-1 reverse transcriptase was shown to incorporate dXTP opposite dκ in a template with 'good fidelity', whereas the Klenow fragment of E. coli DNA Pol I and bovine DNA polymerases α, β, and ε did not [1]. This represents a direct, comparative assessment of polymerase selectivity.

Expanded Genetic Alphabet HIV-1 Reverse Transcriptase Non-Standard Base Pairing Xenobiology

High-Impact Research Applications for dXTP in Enzymology and Synthetic Biology


Studying the Substrate Specificity and Fidelity of DNA Polymerases

dXTP is an ideal tool for dissecting the active site geometry and fidelity mechanisms of various DNA polymerases. Its distinct hydrogen-bonding pattern and extremely low incorporation efficiency opposite cytosine [1] make it a superior negative control compared to dGTP. Researchers can use dXTP in pre-steady-state kinetic assays to measure how specific mutations or structural modifications in a polymerase affect its ability to discriminate against non-canonical substrates, providing quantitative insights into the molecular basis of replication fidelity [2].

Developing Non-Mutagenic Controls in Genotoxicity and DNA Damage Assays

In studies of oxidative DNA damage and mutagenesis, dXTP serves as a critical comparator. Unlike the promutagenic lesion dOTP, which readily misincorporates opposite thymine, dXTP is not incorporated opposite template T by several polymerases [3]. This allows researchers to attribute observed mutagenic effects specifically to dOTP or other oxidative lesions, using dXTP to demonstrate that the effect is not a general property of all damaged purines. It is an essential component for validating the specificity of genotoxicity assays.

Investigating Cellular Nucleotide Pool Sanitization Mechanisms

dXTP is a defined, non-canonical substrate for key 'house-cleaning' enzymes like ITPA [4], but not for others like MTH1 [5]. This differential hydrolysis profile allows researchers to probe the substrate recognition and catalytic mechanisms of these important enzymes. By quantifying the kinetics of dXTP hydrolysis by ITPA (or its bacterial homologs like RdgB [6]), scientists can gain a deeper understanding of how cells prevent the accumulation of endogenously produced DNA damage.

Engineering Expanded Genetic Alphabets and Orthogonal Biological Systems

dXTP is a foundational building block in synthetic biology for constructing semi-synthetic organisms with expanded genetic codes. Its ability to form a high-fidelity, non-standard base pair (κ-X) that is efficiently processed by a specific polymerase (e.g., HIV-1 RT) but ignored by native cellular polymerases [7] makes it a prime candidate for creating orthogonal replication systems. This property is essential for developing new biotechnological tools and studying the fundamental limits of the genetic code [8].

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